4-(3,5-Dimethylphenyl)-2-nitrobenzoic acid
Description
4-(3,5-Dimethylphenyl)-2-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids. This compound features a nitro group (-NO2) and a carboxylic acid group (-COOH) attached to a benzene ring, which is further substituted with a 3,5-dimethylphenyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
4-(3,5-dimethylphenyl)-2-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-9-5-10(2)7-12(6-9)11-3-4-13(15(17)18)14(8-11)16(19)20/h3-8H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGVABZMLVQGJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00689031 | |
| Record name | 3',5'-Dimethyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261985-98-1 | |
| Record name | 3',5'-Dimethyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethylphenyl)-2-nitrobenzoic acid typically involves the nitration of 4-(3,5-dimethylphenyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) under controlled temperature conditions. The reaction proceeds as follows:
- Dissolve 4-(3,5-dimethylphenyl)benzoic acid in concentrated sulfuric acid.
- Slowly add concentrated nitric acid to the solution while maintaining the temperature below 10°C.
- Stir the reaction mixture for several hours at room temperature.
- Pour the reaction mixture into ice-cold water to precipitate the product.
- Filter and wash the precipitate with water to obtain this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls. The use of continuous flow reactors can enhance the efficiency and yield of the nitration process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethylphenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts to form esters. Additionally, the nitro group can undergo nucleophilic aromatic substitution reactions.
Oxidation: The methyl groups on the phenyl ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst, or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Alcohols with acid catalysts (e.g., sulfuric acid) for esterification; nucleophiles (e.g., amines) for aromatic substitution.
Oxidation: Potassium permanganate (KMnO4) in basic or acidic conditions.
Major Products Formed
Reduction: 4-(3,5-Dimethylphenyl)-2-aminobenzoic acid.
Substitution: Esters of this compound.
Oxidation: 4-(3,5-Dimethylphenyl)-2-carboxybenzoic acid.
Scientific Research Applications
4-(3,5-Dimethylphenyl)-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethylphenyl)-2-nitrobenzoic acid depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their activity and function. The compound’s overall mechanism of action involves its ability to modulate molecular targets and pathways related to its biological and chemical properties.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzoic acid: Lacks the 3,5-dimethylphenyl group, making it less hydrophobic and potentially less active in certain biological applications.
3,5-Dimethylbenzoic acid: Lacks the nitro group, reducing its reactivity in certain chemical reactions.
2-Nitrobenzoic acid: Has the nitro group in a different position, affecting its chemical reactivity and biological activity.
Uniqueness
4-(3,5-Dimethylphenyl)-2-nitrobenzoic acid is unique due to the presence of both the nitro group and the 3,5-dimethylphenyl group, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
